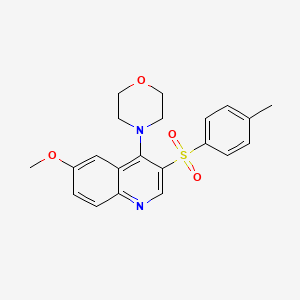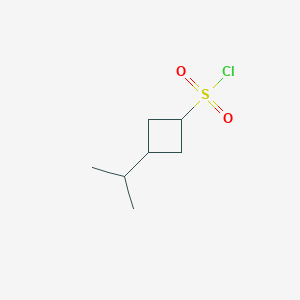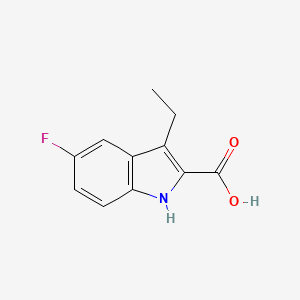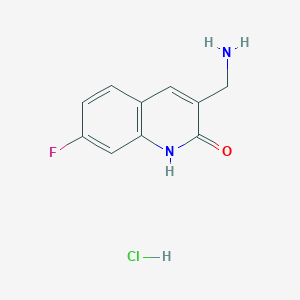
4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Pathways and Antagonistic Properties
Research on compounds structurally related to 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine has led to the development of novel synthetic pathways for quinolone and quinoline derivatives. These compounds, such as 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline derivatives, have been identified as potent 5HT1B antagonists. This discovery is significant for the development of therapeutic agents targeting serotonin receptors, illustrating the chemical versatility and potential pharmacological applications of these quinoline derivatives (Carey L Horchler et al., 2007).
Organocatalytic Synthesis and Fluorescent Labeling
Further research has explored the organocatalytic domino reactions involving quinoline derivatives for the efficient synthesis of 1,4-dihydroquinolines and 4H-chromenes. These compounds are valuable for their synthetic utility in medicinal chemistry and materials science (Junwei Wang et al., 2020). Additionally, 6-Methoxy-4-quinolone has been highlighted for its strong fluorescence in a wide pH range, making it a novel fluorophore suitable for biomedical analysis and fluorescent labeling (Junzo Hirano et al., 2004).
Anticancer Properties and Blood-Brain Barrier Penetration
Another area of interest is the development of quinoline derivatives as anticancer agents. Studies have shown that certain quinoline analogs, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibit potent apoptosis-inducing properties and high blood-brain barrier penetration, marking them as potential candidates for anticancer drug development (N. Sirisoma et al., 2009).
Tubulin Polymerization Inhibition
Research has also identified 4-(N-Cycloamino)phenylquinazolines, derived from the modification of the tetrahydroquinoline moiety, as new tubulin-polymerization inhibitors targeting the colchicine site. These compounds show significant cytotoxic activity and potential as therapeutic agents in cancer treatment due to their ability to disrupt microtubule formation and induce cell cycle arrest (Xiao-Feng Wang et al., 2014).
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Biochemical Pathways
It is known that morpholinyl-bearing arylsquaramides can modulate lysosomal ph, which is an important modulator for many cellular processes .
Result of Action
It is known that morpholinyl-bearing arylsquaramides can disrupt the homeostasis of lysosomal ph and inactivate lysosomal cathepsin b enzyme .
Eigenschaften
IUPAC Name |
4-[6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-3-6-17(7-4-15)28(24,25)20-14-22-19-8-5-16(26-2)13-18(19)21(20)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTAYTILQPOVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2838745.png)


![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/no-structure.png)

![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)

![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)

![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)